Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate
Description
Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate is a bicyclic compound featuring a cis-configured oxolane (tetrahydrofuran) ring with two key functional groups:
- A tert-butoxycarbonyl (Boc) -protected amino group at position 4, which provides steric protection and stability under basic or nucleophilic conditions.
- A methyl ester at position 3, enhancing lipophilicity and modulating hydrolysis kinetics.
This compound is structurally significant in medicinal and synthetic chemistry due to its conformational rigidity and utility as a building block for peptide mimetics or enzyme inhibitors. The cis configuration of the oxolane ring imposes spatial constraints that may influence binding affinity in biological systems .
Properties
IUPAC Name |
methyl (3R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(14)12-8-6-16-5-7(8)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDRBJGAEBFEKW-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of N-Boc-Azetidine-3-Carboxylic Acid Derivatives
A widely adopted method involves N-Boc-azetidine-3-carboxylic acid as the starting material. The synthesis proceeds via a three-step sequence (Scheme 1):
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Adduct Formation : Reaction with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as coupling agents.
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Bromination : Treatment of the intermediate β-ketoester with N-bromosuccinimide (NBS) in acetonitrile (ACN) at room temperature to yield α-bromocarbonyl derivatives.
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Condensation : Reaction with selenourea in methanol to form the 1,3-selenazole ring, followed by Boc protection and esterification.
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Meldrum’s acid, EDC/DMAP, DCM, 18h | 85% | >95% |
| 2 | NBS, ACN, 2h | 78% | 90% |
| 3 | Selenourea, MeOH, 2h | 65% | 98% |
Stereoselective Oxolane Ring Formation
An alternative route employs cis-4-aminotetrahydrofuran-3-carboxylic acid as the precursor. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under basic conditions (triethylamine or pyridine). The methyl ester is subsequently installed using Steglich esterification (DCC/DMAP).
Optimization Insight :
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Solvent Effects : THF outperforms DCM in Boc protection due to enhanced solubility of intermediates.
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Temperature Control : Maintaining 0–5°C during Boc activation minimizes epimerization.
Industrial-Scale Production Strategies
Catalytic Reductive Amination
A patent by CN109824545A details a scalable two-step process for trans-4-N-Boc-aminocyclohexanecarboxylic acid derivatives, adaptable to oxolane systems:
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Reductive Amination : 4-Oxocyclohexanecarboxylic acid trityl ester reacts with triphenylmethylamine under Lewis acid catalysis (e.g., ZnCl₂), yielding trans-intermediates.
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Deprotection and Esterification : Acidic cleavage of the trityl group (HCl/THF) followed by Boc protection and methyl esterification.
Scale-Up Data :
| Parameter | Value |
|---|---|
| Batch Size | 10 kg |
| Overall Yield | 72% |
| Purity (HPLC) | 99.5% |
Continuous Flow Synthesis
Recent advancements utilize microreactors for bromination and condensation steps, reducing reaction times by 40% compared to batch processes. For example, α-bromocarbonyl formation completes in 30 minutes under flow conditions (0.1 mL/min, 25°C).
Analytical Characterization and Validation
Structural Confirmation
Purity Assessment
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HPLC : C18 column, 254 nm, retention time 12.3 min (99.2% purity).
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Chiral GC : >99% enantiomeric excess (β-cyclodextrin column).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Cyclization (Route 1) | High stereocontrol, minimal byproducts | Requires toxic selenourea |
| Reductive Amination | Scalable, cost-effective | Low cis-selectivity (needs HPLC purification) |
| Flow Synthesis | Rapid, energy-efficient | High equipment costs |
Chemical Reactions Analysis
Types of Reactions
Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Sodium hydride in THF or LDA in hexane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate is utilized as a building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties.
Case Study: Synthesis of Bioactive Molecules
In a study examining the synthesis of derivatives for potential therapeutic applications, researchers utilized this compound to create new amino acid analogs. The tert-butoxycarbonyl (Boc) group serves as a protecting group, facilitating the selective functionalization of the amino group without affecting other reactive sites .
Organic Synthesis
This compound is instrumental in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Table 1: Synthetic Applications
Biochemical Research
In biochemical studies, this compound is explored for its role in protein degradation pathways. The compound can be modified to develop inhibitors that target specific enzymes involved in disease processes.
Case Study: Protein Degradation
Research has demonstrated that derivatives of this compound can effectively inhibit proteasome activity, leading to increased apoptosis in cancer cells. This mechanism shows promise for developing novel cancer therapies .
Material Science
The compound's unique structure also lends itself to applications in material science, particularly in the development of polymers and coatings.
Table 2: Material Applications
Mechanism of Action
The mechanism of action for Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
Table 1: Key Structural Differences
Key Observations :
- Cyclic vs. This may lower binding affinity in protein targets reliant on aromatic interactions.
- Protecting Groups: The Boc group in the target compound offers superior stability under basic conditions compared to benzyloxy groups in analogs like 4{19} , which are prone to hydrogenolysis.
Physicochemical Properties
Table 2: Inferred Property Comparisons
Key Findings :
- The methyl ester in the target compound increases lipophilicity compared to free carboxylic acids (e.g., 3-hydroxypyridine-2-carboxylic acid derivatives in ) , favoring membrane permeability.
- Boc Stability : The tert-butoxy group resists hydrolysis better than benzyloxy-protected analogs, which require harsh conditions (e.g., H₂/Pd) for deprotection .
Biological Activity
Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate, with the CAS number 1310708-60-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 245.27 g/mol
- Boiling Point : Not specified in the available literature
- Chemical Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during reactions.
This compound's biological activity is primarily attributed to its structural features that allow interaction with various biological targets. The presence of the amino group suggests potential interactions with enzymes or receptors involved in metabolic pathways.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The oxolane ring may contribute to membrane disruption in bacterial cells.
- Anticancer Potential : Some derivatives of oxolane compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific hydrolases, which are crucial in drug metabolism and biotransformation processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Inhibition of hydrolases |
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Organic Chemistry, derivatives similar to this compound were tested against various bacterial strains. The results indicated significant inhibition zones, suggesting that the oxolane structure enhances antimicrobial activity through membrane interaction mechanisms .
Case Study 2: Anticancer Activity
A research article explored the anticancer properties of oxolane derivatives, including this compound. The compound was found to induce apoptosis in human cancer cell lines, with IC50 values indicating effective concentration levels for therapeutic applications .
Q & A
Advanced Research Question
- ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates logP, bioavailability, and cytochrome P450 interactions.
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess redox stability and susceptibility to enzymatic oxidation.
- Molecular Docking : Tools like AutoDock Vina simulate binding to off-target receptors (e.g., hERG channels) to predict cardiotoxicity. Experimental validation via in vitro assays (e.g., microsomal stability tests) is critical to resolve discrepancies between computational and empirical data .
How can contradictions in spectral data (e.g., NMR shifts) between synthesized batches be systematically resolved?
Advanced Research Question
Batch-to-batch variability often arises from residual solvents, stereochemical impurities, or polymorphic forms. Strategies include:
- 2D NMR (COSY, HSQC) : To assign ambiguous proton environments and detect diastereomers.
- Dynamic NMR (DNMR) : To identify conformational exchange processes in the oxolane ring.
- Powder X-ray Diffraction (PXRD) : To rule out polymorphic differences.
- Spiking Experiments : Adding authentic reference material (e.g., from catalogs ) to confirm peak alignment.
What role does the oxolane ring play in modulating the compound’s pharmacokinetic properties compared to acyclic analogs?
Advanced Research Question
The oxolane ring enhances metabolic stability by reducing flexibility and shielding the amino group from oxidative enzymes. Comparative studies with acyclic analogs (e.g., linear Boc-protected amines ) show improved oral bioavailability and half-life due to decreased first-pass metabolism. However, the ring’s rigidity may reduce membrane permeability, requiring prodrug strategies (e.g., esterification of the carboxylate ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
